

Application Notes and Protocols for Fmoc- Aph(Cbm)-OH in Drug Discovery

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Compound of Interest		
Compound Name:	Fmoc-Aph(Cbm)-OH	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex peptide-based therapeutics.[1][2] Its unique structure, featuring a carbamoyl group on the phenyl ring, imparts desirable properties for drug design, including enhanced biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the effective utilization of Fmoc-Aph(Cbm)-OH in drug discovery and development, with a focus on its role in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists and its potential application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties and Handling

Fmoc-Aph(Cbm)-OH is a white to off-white powder with a molecular weight of 445.47 g/mol. [2] It is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For optimal stability, it should be stored at 2-8°C.

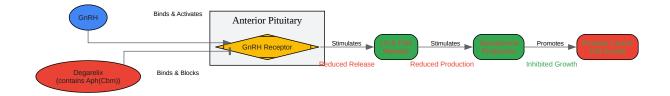


Property	Value	Reference
Molecular Formula	C25H23N3O5	[2]
Molecular Weight	445.47 g/mol	[2]
Appearance	White to off-white powder	
Purity (HPLC)	≥98%	Commercially available data
Melting Point	198-203 °C	
Solubility	Soluble in DMF, NMP, DMSO	- General knowledge
Storage	2-8°C	General knowledge

Application 1: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

Fmoc-Aph(Cbm)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of GnRH antagonists, such as Degarelix. These peptides are used in the treatment of hormone-dependent cancers like prostate cancer by suppressing testosterone levels. The carbamoyl group on the phenylalanine residue at position 6 of Degarelix is critical for its biological activity.

Signaling Pathway: GnRH Antagonism



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Mechanism of action of Degarelix, a GnRH antagonist.



Experimental Protocol: Solid-Phase Synthesis of a Degarelix Analog

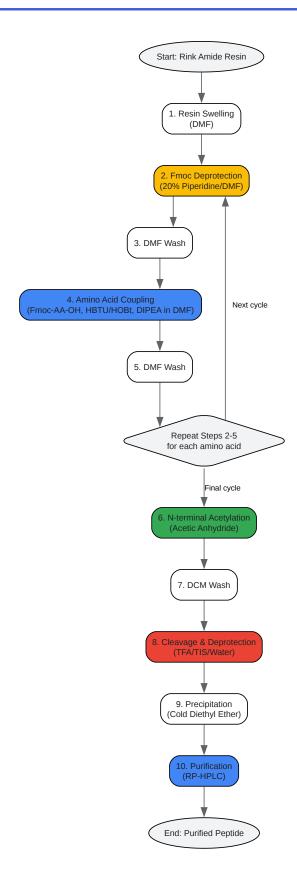
This protocol describes the manual solid-phase synthesis of a decapeptide analog of Degarelix using Fmoc chemistry. The sequence of Degarelix is Ac-D-2Nal-D-4Cpa-D-3Pal-Ser(tBu)-Aph(Hor)-D-Aph(Cbm)-Leu-Lys(iPr, Boc)-Pro-D-Ala-NH2.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (including Fmoc-D-Aph(Cbm)-OH)
- Coupling reagents: HBTU, HOBt
- Base: Diisopropylethylamine (DIPEA)
- Deprotection reagent: 20% piperidine in DMF
- Solvents: DMF, Dichloromethane (DCM)
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
- Acetic anhydride
- · Diethyl ether

Workflow Diagram:





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General workflow for solid-phase peptide synthesis.



Procedure:

- Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
 - Add 6 equivalents of DIPEA to activate the amino acid.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF.
- Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, introducing Fmoc-D-Aph(Cbm)-OH at the appropriate position.
- N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
- Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

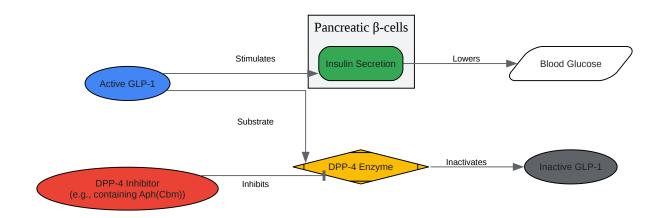
Application 2: Potential in the Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

While not yet a primary application, the structural motifs of aminophenylalanine derivatives suggest that **Fmoc-Aph(Cbm)-OH** could be a valuable building block for the synthesis of novel



DPP-4 inhibitors. DPP-4 is a therapeutic target for type 2 diabetes as it inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion.

Signaling Pathway: DPP-4 Inhibition



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Mechanism of DPP-4 inhibition for type 2 diabetes.

Rationale for Use and Synthetic Strategy

The design of potent DPP-4 inhibitors often involves incorporating specific recognition motifs that interact with the enzyme's active site. The aminophenylalanine scaffold can serve as a core structure for such inhibitors. The carbamoyl group of **Fmoc-Aph(Cbm)-OH** can potentially form key hydrogen bond interactions within the DPP-4 active site, enhancing binding affinity.

A potential synthetic approach would involve the solid-phase or solution-phase synthesis of small molecule libraries or peptidomimetics incorporating the Aph(Cbm) moiety.

Representative DPP-4 Inhibitors and their Potency

To provide context for the potency of DPP-4 inhibitors, the following table lists some known inhibitors and their IC50 values.



Inhibitor	IC50 (nM)	Reference
Sitagliptin	19	(General knowledge)
Vildagliptin	62	(General knowledge)
Saxagliptin	0.6	(General knowledge)
Linagliptin	1	(General knowledge)
Hypothetical Aph(Cbm)-based Inhibitor	To be determined	N/A

Conclusion

Fmoc-Aph(Cbm)-OH is a valuable and versatile building block for the synthesis of complex peptide therapeutics. Its established role in the production of GnRH antagonists like Degarelix highlights its importance in oncology drug development. Furthermore, its structural features suggest promising potential for the design of novel inhibitors for other therapeutic targets, such as DPP-4. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize **Fmoc-Aph(Cbm)-OH** in their drug discovery endeavors.

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